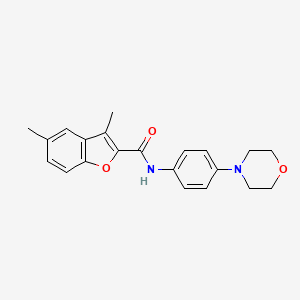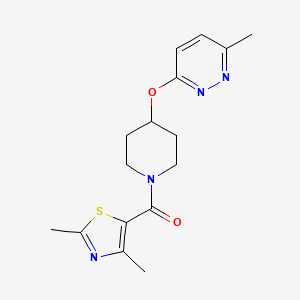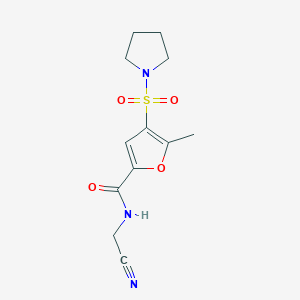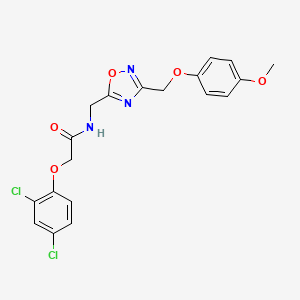
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure consists of a phenyl ring attached to an azetidinone moiety, which in turn is connected to a phenoxyethanesulfonamide group. The methoxy group is also present on the azetidinone ring .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antitumor Agents
Research has demonstrated the potential of 3-phenoxy-1,4-diarylazetidin-2-ones, including N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, as potent antiproliferative compounds in cancer treatment. These compounds exhibit strong inhibitory effects on tubulin polymerization, disrupt microtubular structure in cancer cells, and induce apoptosis. The study by Greene et al. (2016) specifically highlights their efficacy in breast cancer cells and suggests their promise for clinical development (Greene et al., 2016).
Synthesis and Structural Analysis
Research led by Jagannadham et al. (2019) focuses on the synthesis of various sulfonamide rings and derivatives, including N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide. These studies contribute significantly to understanding the structural and chemical properties of these compounds (Jagannadham et al., 2019).
Antibacterial and Antifungal Activities
Research by Chohan and Shad (2011) has explored the antibacterial and antifungal potential of sulfonamide-derived compounds, including those related to N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide. These studies provide insights into the broad spectrum of biological activities of these compounds (Chohan & Shad, 2011).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) conducted research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the chemical structure of interest. They found that these compounds exhibit significant antioxidant and anticancer activities, providing a potential avenue for therapeutic applications (Tumosienė et al., 2020).
Pharmaceutical Applications
Dey et al. (2015) examined a series of nimesulidetriazole derivatives, closely related to the chemical structure , for their potential pharmaceutical applications. The study focuses on the crystal structures and supramolecular assembly of these compounds, which is crucial for understanding their pharmacological properties (Dey et al., 2015).
Propiedades
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-18-13-20(14-18)16-9-7-15(8-10-16)19-25(21,22)12-11-24-17-5-3-2-4-6-17/h2-10,18-19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAPKWMRXRXMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)
![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)


![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)